molecular formula C19H19Br2N3O3 B11535149 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-bromophenyl)butanamide

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-bromophenyl)butanamide

Cat. No.: B11535149
M. Wt: 497.2 g/mol
InChI Key: SBDFZAWLZBCSGA-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE is a complex organic compound characterized by the presence of bromine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the phenyl rings.

    Acetylation: Formation of the acetamido group.

    Condensation: Coupling of the brominated phenyl groups with the butanamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromine atoms can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the bromine atoms or modify the phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenols, while reduction could produce de-brominated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE may be studied for its potential biological activity. It could serve as a lead compound for developing new pharmaceuticals.

Medicine

In medicine, this compound might be explored for its therapeutic properties. Its structure suggests potential interactions with biological targets, which could be harnessed for drug development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials. Its brominated phenyl groups may impart unique properties to polymers or other materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The bromine atoms and phenyl groups may facilitate binding to proteins or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Properties

Molecular Formula

C19H19Br2N3O3

Molecular Weight

497.2 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(3-bromophenyl)butanamide

InChI

InChI=1S/C19H19Br2N3O3/c1-12-6-7-17(16(21)8-12)27-11-19(26)24-23-13(2)9-18(25)22-15-5-3-4-14(20)10-15/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

SBDFZAWLZBCSGA-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)Br)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.